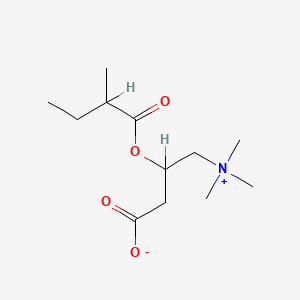
2-Keto-4-hydroxyglutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-2-oxoglutarate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 4-hydroxy-2-oxoglutaric acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 4-hydroxy-2-oxoglutarate(1-).
Applications De Recherche Scientifique
Enzymatic Activity and Properties
2-Keto-4-hydroxyglutarate aldolase, an enzyme found in bovine liver, demonstrates a specific reaction: the reversible cleavage of this compound into pyruvate and glyoxylate. The enzyme's molecular weight, pH optimum, and response to various agents have been characterized, indicating its specificity and potential for biochemical applications (Kobes & Dekker, 1969).
Enzyme Inhibition Studies
Studies have explored the inhibition of bovine liver this compound aldolase by tetranitromethane, shedding light on its catalytic properties and potential inhibition mechanisms (Lane & Dekker, 1969).
Role in Metabolic Pathways
The role of this compound in metabolic pathways has been highlighted, particularly its involvement as a substrate for the α-ketoglutarate dehydrogenase complex in the citric acid cycle, as observed in pig heart and Escherichia coli (Gupta & Dekker, 1979).
Oncometabolite Studies
2-Hydroxyglutarate, structurally similar to α-ketoglutarate, has been studied for its role in various pathophysiological conditions, including tumors and renal cell carcinoma. This research provides insights into the broader implications of 2-hydroxyglutarate-related compounds in oncology (Du & Hu, 2021).
Substrate Specificity and Binding Studies
Research on Escherichia coli this compound aldolase has delved into its substrate specificity, binding properties, and the enzyme's stereochemical preferences, offering a deeper understanding of its biochemical behavior (Nishihara & Dekker, 1972).
Chiral Derivatization for Disease Diagnosis
The development of chiral derivatization methods combined with liquid chromatography/mass spectrometry for detecting D- and L-2-hydroxyglutarate enantiomers highlights the clinical potential of this compound derivatives in diagnosing related metabolic diseases (Cheng et al., 2015).
Genetic Mutations and Metabolic Disorders
Studies have identified mutations in the L-2-hydroxyglutarate dehydrogenase gene as the cause of L-2-hydroxyglutaric aciduria, a neurometabolic disorder, highlighting the genetic basis linked to the metabolism of this compound derivatives (Rzem et al., 2004).
Biochemical Purification and Characterization
The purification and characterization of this compound aldolase from various sources, like bovine kidney, have been instrumental in understanding its biochemical properties and potential applications (Dekker & Kitson, 1992).
Role in ATP Synthase and mTOR Signaling
Research suggests that 2-hydroxyglutarate, related to this compound, can inhibit ATP synthase and mTOR signaling, with implications in lifespan extension and potential therapeutic applications in cancer (Fu et al., 2015).
Propriétés
Formule moléculaire |
C5H4O6-2 |
|---|---|
Poids moléculaire |
160.08 g/mol |
Nom IUPAC |
2-hydroxy-4-oxopentanedioate |
InChI |
InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/p-2 |
Clé InChI |
WXSKVKPSMAHCSG-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)C(=O)C(=O)[O-] |
SMILES canonique |
C(C(C(=O)[O-])O)C(=O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


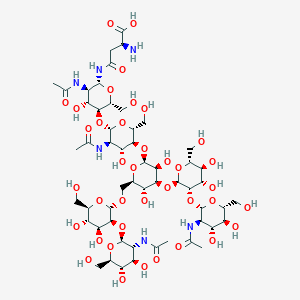
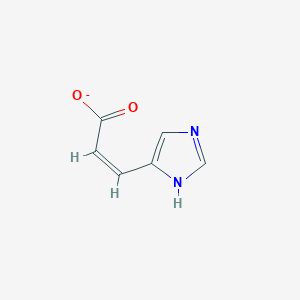
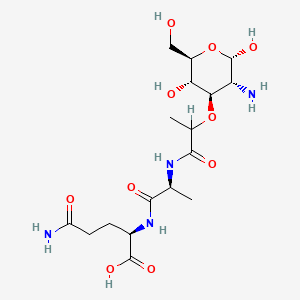
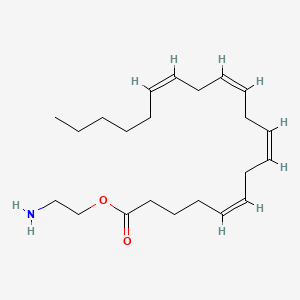
![4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B1236661.png)

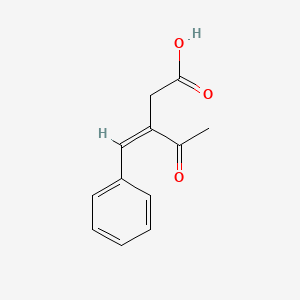
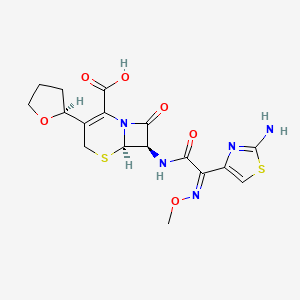
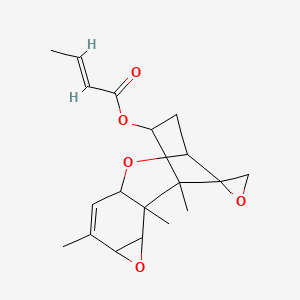

![(2S,15R)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B1236672.png)


